![molecular formula C6H8BrN3 B1524191 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine CAS No. 913839-67-5](/img/structure/B1524191.png)
1-(5-Bromo-4-methylpyridin-2-YL)hydrazine
Overview
Description
“1-(5-Bromo-4-methylpyridin-2-YL)hydrazine”, also known as BMH, is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 . It has been widely studied due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-4-methylpyridin-2-YL)hydrazine” consists of a pyridine ring substituted with a bromine atom, a methyl group, and a hydrazine group . The exact structure visualization is not provided in the sources retrieved.Physical And Chemical Properties Analysis
The predicted boiling point of “1-(5-Bromo-4-methylpyridin-2-YL)hydrazine” is 246.4±50.0 °C, and its predicted density is 1.70±0.1 g/cm3 . The pKa is predicted to be 9.10±0.70 .Scientific Research Applications
Crystal and Molecular Properties
- Crystal and Molecular Analysis : Research on compounds similar to 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine, such as 1-((4-Bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, has revealed insights into their crystal and molecular properties. These studies involve analyzing crystal structures through methods like X-ray diffraction and investigating non-covalent interactions within the molecules, which can be critical for understanding the material's properties and potential applications in various fields (Sivý, Bortnák, Végh, & Rakovský, 2021).
Fluorescent Probes in Biological and Water Samples
- Use in Fluorescent Probes : A related compound, used in the creation of fluorescent probes for detecting hydrazine, demonstrates the potential of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine in similar applications. These probes, which operate through an intramolecular charge transfer pathway, can be used for quantitative determinations in environmental water systems and for fluorescence imaging in biological samples (Zhu et al., 2019).
Synthesis and Pharmaceutical Applications
- Synthetic Routes and Antihypertensive Properties : Hydrazine derivatives, including compounds structurally related to 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine, have been synthesized and tested for their potential as antihypertensive α-blocking agents. This indicates the compound's possible relevance in the development of new pharmaceuticals (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Activities
- Antimicrobial Activities : Research on similar hydrazine compounds has shown significant antimicrobial activities. This suggests that 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine could potentially be utilized in the development of new antibacterial and antifungal agents (Bharti, Nath, Tilak, & Singh, 2010).
Corrosion Inhibition
- Corrosion Inhibition : Studies on hydrazine compounds have demonstrated their effectiveness as corrosion inhibitors, particularly in acidic environments. This makes them suitable for applications in materials science and engineering (Yadav, Sharma, & Sarkar, 2015).
Anticancer Potential
- Anticancer and Enzyme Inhibition : Some hydrazine derivatives have shown potential as anticancer agents and enzyme inhibitors. Their ability to exhibit high scavenging activity and significant cytotoxic effects on certain cancer cell lines highlights the possible medical applications of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine in oncology research (Noma, Erzengin, Tunç, & Balcıoğlu, 2020).
Safety and Hazards
“1-(5-Bromo-4-methylpyridin-2-YL)hydrazine” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEGKVPVLNEKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695095 | |
Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913839-67-5 | |
Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913839-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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